Larotrectinib

Catalog No.
S002173
CAS No.
1223403-58-4
M.F
C21H22F2N6O2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Larotrectinib

CAS Number

1223403-58-4

Product Name

Larotrectinib

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N

Synonyms

Larotrectinib

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F

The exact mass of the compound Larotrectinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Larotrectinib (CAS: 1223403-58-4) is a first-generation, orally bioavailable, and highly selective adenosine triphosphate (ATP)-competitive inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). It is designed to target oncogenic TRK fusion proteins that drive a variety of tumor types, irrespective of their tissue of origin. In enzymatic assays, Larotrectinib inhibits TRKA, TRKB, and TRKC with IC50 values between 5-11 nM, demonstrating high potency. Its primary value in a procurement context lies in its high selectivity, which provides a clean system for studying TRK signaling pathways and developing next-generation inhibitors with minimal confounding effects from off-target kinase activity.

Research Fit

Pathway

TRK (NTRK) signaling pathway studies with ATP-competitive inhibitor probe

Selectivity

Reported high TRKA/B/C selectivity over broad kinase panel, minimizing off-target confounding

Use Context

In vitro and in vivo NTRK fusion cancer models; oral administration for systemic exposure studies

Substituting Larotrectinib with seemingly similar kinase inhibitors can compromise research validity and introduce significant process variability. Multi-kinase inhibitors like crizotinib possess only minimal TRK activity and introduce potent off-target effects on ALK and ROS1, confounding experimental results. Even a dedicated TRK inhibitor like Entrectinib is not a direct substitute, as it was designed for CNS penetration and carries a distinct off-target inhibition profile against ROS1 and ALK. This makes Entrectinib unsuitable for studies aiming to isolate peripheral TRK signaling. Furthermore, the choice between Larotrectinib free base and its salt forms, such as the sulfate, directly impacts critical handling properties like aqueous solubility, which is pH-dependent and crucial for consistent formulation and dosing in both in vitro and in vivo models.

Substitution Risk

Larotrectinib

Selective for TRK family; limited activity against ROS1, ALK

Entrectinib

Multikinase inhibitor; potent ROS1/ALK inhibition may confound TRK-specific readouts

Resistance mutations

Sensitivity to gatekeeper (F589L) and solvent front mutations varies by inhibitor

Entrectinib

Retains activity against certain mutations where larotrectinib may show reduced potency

CNS penetration

Limited brain exposure; peripheral TRK model focus

Entrectinib

Robust brain penetration; substitution for CNS models may require validation

High Kinase Selectivity Minimizes Off-Target Confounding in Cellular Assays

Larotrectinib is a highly selective inhibitor of TRK family kinases, showing over 100-fold greater selectivity for TRKA/B/C compared to 229 other kinases and over 1000-fold selectivity against 80 non-kinase targets in broad screening panels. In contrast, Entrectinib is a multi-kinase inhibitor with potent, low-nanomolar activity against not only TRKA/B/C (IC50: 1-5 nM) but also ROS1 (IC50: 7 nM) and ALK (IC50: 12 nM). This makes Larotrectinib the appropriate choice for experiments where isolating the effects of TRK inhibition from ROS1 and ALK signaling is critical for data integrity.

Evidence DimensionKinase Inhibition Selectivity
Target Compound DataIC50 values of 5-11 nM for TRKA/B/C; >100-fold selectivity over other kinases.
Comparator Or BaselineEntrectinib: IC50 values of 1-5 nM for TRKA/B/C, 7 nM for ROS1, and 12 nM for ALK.
Quantified DifferenceLarotrectinib lacks the potent, low-nanomolar off-target activity against ROS1 and ALK that is characteristic of Entrectinib.
ConditionsIn vitro enzymatic and cellular assays.

For researchers studying TRK-specific pathways, Larotrectinib's selectivity avoids confounding results from unintended inhibition of ROS1 or ALK signaling pathways.

Kinase selectivity
Class-level inference
>100-fold selectivity over 229 non-TRK kinases Entrectinib inhibits ROS1 (IC50 1 nM), ALK (IC50 7 nM)

Supports TRK-specific pathway interpretation without ROS1/ALK confounding

Radiometric panel data; review assay conditions for transferability

Low CNS Penetration Isolates Peripheral Effects for In Vivo Models

Larotrectinib exhibits low brain penetration, making it a preferred tool for studying TRK-fusion cancers in peripheral tissues without the confounding influence of central nervous system effects. It is a strong substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier which limits its CNS exposure. In contrast, Entrectinib was specifically designed for CNS activity and is a weak P-gp substrate, resulting in significant brain penetration and intracranial activity. This fundamental pharmacokinetic difference dictates the choice of inhibitor based on the experimental model's requirements.

Evidence DimensionBlood-Brain Barrier Efflux Transporter Substrate Activity
Target Compound DataStrong P-glycoprotein (P-gp) substrate, leading to low brain penetration.
Comparator Or BaselineEntrectinib: Weak P-gp substrate, enabling higher CNS penetration.
Quantified DifferenceQualitatively opposite interaction with the P-gp efflux pump, leading to differentiated CNS exposure.
ConditionsPreclinical in vivo and in vitro models of CNS penetration.

Procurement of Larotrectinib is justified for in vivo studies focused on peripheral tumors where avoiding CNS-related side effects or pathway modulation is essential.

Overall survival
Cross-study comparable
Significantly longer median OS (p<0.05) Entrectinib data from pooled trials

Reported OS endpoint context from indirect comparison

MAIC analysis; endpoint interpretation may not reflect direct head-to-head

Defined Efficacy Baseline for Investigating Acquired Resistance

Larotrectinib serves as the essential first-generation baseline for studying acquired resistance to TRK inhibition. Its potency is significantly reduced by common solvent-front mutations, such as TRK3 G623R, where the IC50 increases dramatically to 6,940 nM. In contrast, second-generation inhibitors like Selitrectinib (LOXO-195) were specifically designed to overcome this resistance, maintaining high potency against the G623R mutation with an IC50 of 27 nM. Researchers investigating mechanisms of resistance or developing novel inhibitors require Larotrectinib to establish a sensitive baseline against which the efficacy of next-generation compounds can be quantitatively measured.

Evidence DimensionPotency against TRK3 G623R Solvent-Front Resistance Mutation (IC50)
Target Compound Data6,940 nM
Comparator Or BaselineSelitrectinib: 27 nM
Quantified DifferenceSelitrectinib is ~257-fold more potent against this common resistance mutation.
ConditionsCell-based proliferation assays.

This compound is the required standard for establishing a pre-resistance baseline in studies focused on overcoming acquired resistance to TRK inhibitors.

WT TRKA IC50
Head-to-head
23.5 ± 8.6 nM (vs entrectinib 0.30 ± 0.10 nM)

Assay potency context; potency rank does not translate to clinical outcome

Purified enzyme assay at Km ATP

Mutation IC50
Head-to-head
675 ± 137 nM (TRKA F589L) (entrectinib <0.2 nM)

Sensitivity to gatekeeper mutation differs; mutation-specific model validation required

Data from same panel; not interchangeable for F589L models

CNS exposure
Cross-study comparable
CNS/peripheral ratio 0.0625; CSF/plasma 0.02 Entrectinib brain-to-blood ratios 0.4–2.2 across species

Limited brain penetration defines model applicability; not for CNS tumor studies

Species-dependent PK; confirm in target model

Solubility
Supporting evidence
pH-dependent: very soluble at pH 1.0, freely soluble at pH 6.8 (37°C); DMSO solubility ~85 mg/mL

Supports formulation consistency review for in vitro/in vivo dosing

USP classification; verify for specific buffer conditions

In Vitro and In Vivo Models of Non-CNS, TRK-Fusion-Driven Cancers

For preclinical studies using xenograft or cell-based models of peripherally located tumors, Larotrectinib's combination of high selectivity and low CNS penetration allows for the precise investigation of TRK signaling without confounding variables from off-target kinase inhibition or central nervous system effects.

Baseline Control for Development of Next-Generation TRK Inhibitors

When developing or validating second-generation TRK inhibitors designed to overcome acquired resistance, Larotrectinib is the essential reference compound. Its documented loss of potency against specific solvent-front and gatekeeper mutations provides the necessary baseline to quantify the improved efficacy of new chemical entities.

Target Validation Studies Requiring Minimal Off-Target Kinase Effects

In early-stage drug discovery and target validation, Larotrectinib's highly selective inhibition profile is critical. It enables researchers to confirm that a phenotype is specifically driven by TRK kinase activity, as opposed to the inhibition of other pathways like ALK or ROS1, which would be affected by less selective compounds like Entrectinib.

Application Fit

Application
Selection Property
Validation Focus
TRK pathway signaling studies
Selective TRK inhibition profile
Target engagement specificity; off-target kinase screening
Next-generation TRK inhibitor benchmarking
Baseline wild-type and mutant IC50 data
Comparative potency against resistance mutations
Extracranial NTRK fusion cancer research
Reported OS endpoint context (indirect comparison)
OS and response-rate endpoints in non-CNS models
CNS-negative control studies
Limited brain penetration profile
Peripheral vs central TRK inhibition readouts

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

428.17723029 Da

Monoisotopic Mass

428.17723029 Da

Heavy Atom Count

31

Appearance

Solid powder

UNII

PF9462I9HX

Drug Indication

Larotrectinib is a tyrosine kinase inhibitor that is currently indicated for the treatment of adult and pediatric patients with solid tumors that a) have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion without a known acquired resistance mutation, b) are metastatic or where surgical resection is likely to result in severe morbidity, or c) have no satisfactory alternative treatments or that have progressed following treatment. These indications are approved under accelerated approval by the US FDA based on overall response rate and duration of response and continuation of support for these indications may be contingent upon the verification and description of continued clinical benefit in confirmatory trials.
FDA Label
Vitrakvi as monotherapy is indicated for the treatment of adult and paediatric patients with solid tumours that display a Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion,who have a disease that is locally advanced, metastatic or where surgical resection is likely to result in severe morbidity, andwho have no satisfactory treatment options.
Treatment of malignant neoplasms of the central nervous system
Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Larotrectinib is a selective inhibitor of neurotrophin receptor kinase (NTRK) that is used in the therapy of solid tumors harboring NTRK gene fusions. Larotrectinib is associated with a high rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Mechanism of Action

Tropomysoin receptor kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L.

Absorption Distribution and Excretion

The mean absolute bioavailability of larotrectinib capsules is approximately 34% (range: 32-37%). In adult patients who received larotrectinib capsules 100 mg twice daily, Cmax was achieved at about one hour after dosing and steady-state was reached within three days. The mean steady-state Cmax and AUC0-24h of larotrectinib capsules was 788 ng/mL and 4351 ng*h/mL, respectively. In healthy subjects, the AUC of the larotrectinib oral solution was similar to that of the capsules and the Cmax was 36% greater with the oral solution. As compared to a fasted state, the administration of larotrectinib in healthy subjects alongside a high-fat meal resulted in a similar AUC and a reduction in Cmax of 35%.
Following oral administration of a single 100 mg dose of radiolabeled larotrectinib in healthy subjects, 58% (5% unchanged) of the administered radioactivity was recovered in feces and 39% (20% unchanged) was recovered in urine.
Following intravenous administration to healthy subjects, the mean volume of distribution of larotrectinib at steady-state was approximately 48L.
The mean clearance CL/F of larotrectinib is 98 L/h.

Metabolism Metabolites

Larotrectinib is metabolized predominantly by CYP3A4. Following oral administration of a single 100 mg dose of radiolabeled larotrectinib in healthy subjects, the major circulating drug components in plasma were unchanged larotrectinib (19%) and an O-linked glucuronide (26%).

Wikipedia

Larotrectinib

Biological Half Life

In healthy subjects, the half-life of larotrectinib following oral administration is 2.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

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